Rogletimide operates as a reversible, non-steroidal (Type II) aromatase inhibitor [1]. Its core mechanism involves binding to and interfering with the cytochrome P450 heme moiety of the aromatase enzyme complex [1]. This binding competitively inhibits the conversion of androgens (such as androstenedione and testosterone) into estrogens (estrone and estradiol) [1].
Clinical trials demonstrated that this compound's aromatase inhibition was dose-dependent, but its overall potency was lower than subsequent generations of inhibitors. The table below summarizes its efficacy compared to other aromatase inhibitors, based on clinical data in postmenopausal women [1].
| Generation | Medication | Dosage | % Inhibition | Class | IC50 (nM) |
|---|---|---|---|---|---|
| First | This compound | 400 mg 2x/day p.o. | 63.5% | Type II | Not Specified |
| This compound | 800 mg 2x/day p.o. | 73.8% | Type II | Not Specified | |
| Aminoglutethimide | 250 mg 4x/day p.o. | 90.6% | Type II | 4,500 | |
| Second | Fadrozole | 2 mg 2x/day p.o. | 92.6% | Type II | Not Specified |
| Third | Letrozole | 0.5 mg 1x/day p.o. | 98.4% | Type II | 2.5 |
| Exemestane | 25 mg 1x/day p.o. | 97.9% | Type I | 15 | |
| Anastrozole | 1 mg 1x/day p.o. | 96.7–97.3% | Type II | 10 |
The data clearly shows that while effective, this compound's maximum inhibition of 73.8% at high doses was substantially lower than the >92% inhibition achieved by second and third-generation inhibitors. This lower potency was the primary reason for its lack of success in clinical development [1].
The synthesis of this compound, as outlined in search results, can be described in a logical workflow. The DOT script below defines a diagram of this process.
The synthesis of this compound begins with a base-catalyzed alkylation of ethyl 4-pyridylacetate using iodoethane, yielding Ethyl 2-(4-pyridyl)butyrate (Compound 2) [1] [2]. A subsequent base-catalyzed conjugate addition of this intermediate's carbanion to acrylamide forms a linear adduct (Compound 4) [1] [2]. The final step is an intramolecular cyclization where this adduct closes into the piperidinedione ring structure, producing this compound (Compound 5) [1] [2].
This compound represented an early effort to develop a more selective and less toxic aromatase inhibitor than the first-generation drug aminoglutethimide, which could cause side effects like sedation and adrenal suppression [1]. While this compound itself failed due to insufficient potency, its investigation provided valuable structure-activity relationship (SAR) data that informed the development of later, more successful generations of aromatase inhibitors [1].
To understand rogletimide's place in drug development, it is useful to compare its efficacy data with other aromatase inhibitors. The following table compiles quantitative data on the inhibition of whole-body aromatization in postmenopausal women for various drugs [1] [2].
| Generation | Medication | Dosage | % Inhibition |
|---|---|---|---|
| First | Aminoglutethimide | 250 mg four times/day | 90.6% |
| Second | This compound | 200 mg twice/day | 50.6% |
| This compound | 400 mg twice/day | 63.5% | |
| This compound | 800 mg twice/day | 73.8% | |
| Fadrozole | 2 mg twice/day | 92.6% | |
| Third | Letrozole | 0.5 mg once/day | 98.4% |
| Letrozole | 2.5 mg once/day | 98.9% to >99.1% | |
| Anastrozole | 1 mg once/day | 96.7% - 97.3% | |
| Exemestane | 25 mg once/day | 97.9% |
Here are the methodologies from two pivotal studies that evaluated this compound's mechanism and selectivity.
Study on Adrenal Steroidogenesis (1991)
Clinical Study on Peripheral Aromatization (1992)
The following diagram illustrates the key findings from the experimental studies, contrasting this compound's action with other inhibitors.
> this compound selectively inhibits aromatase without suppressing cortisol production, unlike other inhibitors.
This compound is a reversible, non-steroidal (Type II) aromatase inhibitor [1] [2]. It works by binding to the cytochrome P450 heme moiety of the aromatase enzyme, competitively blocking the conversion of androgens to estrogens [1]. Its key differentiator was selectivity; early research indicated it did not interfere with cortisol synthesis, a significant side effect of the first-generation drug aminoglutethimide [3].
Despite its selective action, this compound's development was not pursued primarily because of its lower potency. As shown in the efficacy table, even at high doses (800 mg twice daily), it could only achieve about 74% aromatase inhibition, which was substantially lower than the ~91% achieved by aminoglutethimide and vastly inferior to the >98% inhibition seen with third-generation drugs like letrozole and anastrozole [1] [2]. In the context of breast cancer treatment, this level of estrogen suppression was deemed therapeutically insufficient.
The table below summarizes the core identity and properties of Rogletimide.
| Attribute | Detail |
|---|---|
| Generic Name | This compound (also known as Pyridoglutethimide) [1] [2] |
| Drug Class | Aromatase inhibitor (Antineoplastic agent) [1] [2] |
| Mechanism of Action | Reversible (Type II) aromatase inhibition; binds to and interferes with the cytochrome P450 heme moiety [1] |
| Chemical Formula | C12H14N2O2 [1] |
| Molar Mass | 218.256 g·mol⁻¹ [1] |
| CAS Number | 77148-45-3 [1] |
| SMILES | O=C1NC(=O)CCC1(c2ccncc2)CC [1] |
| Route of Administration | Oral (By mouth) [1] |
The following table places this compound in context with other aromatase inhibitors, showing its relative performance in clinical trials.
| Generation | Medication | Dosage | % Inhibition (in postmenopausal women) | Class | IC₅₀ (in breast cancer homogenates) |
|---|---|---|---|---|---|
| First | This compound | 800 mg twice/day p.o. | 73.8% [1] | Type II [1] | Not Specified |
| Aminoglutethimide | 250 mg four times/day p.o. | 90.6% [1] | Type II [1] | 4,500 nM [1] | |
| Third | Letrozole | 0.5 mg once/day p.o. | 98.4% [1] | Type II [1] | 2.5 nM [1] |
The quantitative data above is limited because detailed datasets from resources like DrugBank are typically restricted and require a formal application process [3].
Although a specific signaling pathway for this compound was not detailed in the search results, it functions as an aromatase inhibitor. The diagram below illustrates a generalized workflow for how such a drug's response can be studied through key signaling pathways, inspired by modern deep learning approaches in oncology research [4].
Generalized workflow for predicting drug response using signaling pathways and multi-omics data.
The methodology below is adapted from a study on the drug metreleptin and reflects approaches used to map signaling pathways in response to a therapeutic agent [5]. You can use it as a template for designing experiments with this compound.
Given that this compound is not a marketed drug and data is limited, your research could focus on:
Rogletimide was tested in clinical trials for postmenopausal breast cancer. The following table summarizes key endocrine and efficacy data from these studies [1].
| Parameter | Findings |
|---|---|
| Dosing | Tested at 200 mg, 400 mg, 800 mg, and 1200 mg, twice daily (b.d.) |
| Estradiol (E2) Suppression | Significant suppression at 200 mg b.d.; greater, but not statistically significant, suppression at higher doses |
| Other Hormonal Effects | Dose-related decrease in DHEA-S; suppression of other androgens (DHA, testosterone, androstenedione); no significant effect on cortisol, aldosterone, or gonadotropins |
| Clinical Response | One objective response observed in a study of ten patients |
| Reported Side Effects | Nausea, lethargy; side effects led to the withdrawal of 4 out of 10 patients at doses ≥400 mg b.d. |
To put its performance into context, the table below compares this compound with other aromatase inhibitors [2].
| Generation | Medication | Dosage | % Aromatase Inhibition | Class |
|---|---|---|---|---|
| First | This compound | 800 mg twice daily | 73.8% | Type II |
| First | Aminoglutethimide | 250 mg four times daily | 90.6% | Type II |
| Second | Fadrozole | 2 mg twice daily | 92.6% | Type II |
| Third | Letrozole | 0.5 mg once daily | 98.4% | Type II |
The key experiments that defined this compound's profile involved clinical pharmacokinetic and endocrine studies in patient populations [1]. The general workflow for such clinical studies is outlined below.
Clinical study workflow for this compound
Clinical Study Design
Sample Collection and Bioanalysis
Safety and Tolerability Assessment
This compound never reached the market. Its development was discontinued after clinical trials, with its status listed as "No development reported" for breast cancer [3] [2]. The primary reason was its lower potency.
| Attribute | Details |
|---|---|
| Alternative Names | Pyridoglutethimide [1] [2] |
| Molecular Formula | C₁₂H₁₄N₂O₂ [3] |
| Drug Class | Antineoplastic; Aromatase Inhibitor [1] [2] |
| Originator/Developer | Schering-Plough [1] |
| Highest Development Phase | No development reported (for Breast Cancer) [1] |
| Latest Information Update | 13 Aug 2002 [1] |
The table below summarizes key findings from a 1992 clinical study that investigated Rogletimide's influence on peripheral aromatization in postmenopausal women with advanced breast cancer. The study directly compared it to aminoglutethimide [4].
| Parameter | Aminoglutethimide (AG) 1000 mg daily | This compound (RG) 200 mg bd | This compound (RG) 400 mg bd | This compound (RG) 800 mg bd | | :--- | :---: | :---: | :---: | :---: | | Mean Aromatase Inhibition | 90.6% (± 1.8 s.e.m.) | 50.6% (± 9.8 s.e.m.) | 63.5% (± 5.7 s.e.m.) | 73.8% (± 5.8 s.e.m.) | | Mean Oestradiol (E2) Suppression | 75.7% (± 7.3 s.e.m.) | 30.7% (± 9.5 s.e.m.) | 40.2% (± 10.3 s.e.m.) | 57.6% (± 9.2 s.e.m.) |
For researchers interested in the foundational methodology, here is a detailed protocol from the key clinical study cited above [4].
This compound is a non-steroidal, reversible aromatase inhibitor (classified as a Type II inhibitor). It functions by binding to the cytochrome P450 heme moiety of the aromatase enzyme, thus competitively inhibiting the conversion of androgens to estrogens [2].
While this compound itself is not a direct modulator of Wnt signaling, research into signaling pathways like Wnt is crucial in modern cancer drug development. The following diagram illustrates the general function of an aromatase inhibitor in the hormone signaling pathway, which is this compound's primary mechanism.
Aromatase inhibitors block the conversion of androgens to estrogens, reducing estrogen-driven cancer growth [2].
This compound (also known as pyridoglutethimide) is a pharmaceutical compound that was investigated as a selective aromatase inhibitor for the potential treatment of advanced breast cancer in postmenopausal women [1]. Chemically identified as 3-ethyl-3-(pyridin-4-yl)piperidine-2,6-dione with a molar mass of 218.256 g·mol⁻¹ [1], this compound is structurally related to the sedative drug glutethimide but was found to possess different pharmacological activity, specifically targeting estrogen synthesis without significant sedative-hypnotic effects [1].
Despite its promising mechanism of action and potentially fewer side effects compared to earlier aromatase inhibitors like aminoglutethimide, this compound was never marketed commercially due to its lower potency, which rendered it unsuccessful in clinical trials [1] [2]. The development of more potent alternatives led to the discontinuation of its clinical development [1]. Nevertheless, its synthesis and analysis remain of interest to researchers in medicinal chemistry and drug development.
The synthesis of this compound follows a three-step sequence beginning from ethyl 4-pyridylacetate [1]. The procedure involves alkylation, conjugate addition, and intramolecular cyclization to form the final piperidine-2,6-dione structure.
Table 1: Reagents and Conditions for this compound Synthesis
| Step | Reaction | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Alkylation | Ethyl 4-pyridylacetate [54401-85-3] (1) | Base catalyst, iodoethane | Ethyl 2-(4-pyridyl)butyrate [76766-56-8] (2) |
| 2 | Conjugate Addition | Compound (2) | Base catalyst, acrylamide (3) | Intermediate (4) |
| 3 | Intramolecular Cyclization | Intermediate (4) | - | This compound (5) |
The following diagram illustrates the synthesis pathway:
A validated stereospecific high-performance liquid chromatography (HPLC) method has been developed for the simultaneous quantification of this compound isomers and its N-oxide metabolites in plasma samples [3].
Table 2: HPLC Assay Validation Parameters
| Analyte | Retention Time (min) | Linear Range (μM) | Detection Limit (μM) | Intra-assay CV (%) | Inter-assay CV (%) |
|---|---|---|---|---|---|
| R-Rog | 17 | 2.5-10 | 2.5 | 10.5 | 21.0 |
| S-Rog | 28 | 0.5-10 | 0.5 | 5.5 | 8.7 |
| R-Nox | 31 | 0.25-2.5 | 0.25 | 7.6 | 20.8 |
| S-Nox | 76 | 0.50-2.5 | 0.5 | 11.7 | 6.4 |
For complete characterization of synthesized this compound, employ the following techniques:
This compound was developed as a selective aromatase inhibitor with the goal of suppressing estrogen synthesis in postmenopausal women with hormone-responsive breast cancer [1]. Clinical studies investigated its efficacy at various dosage regimens.
Table 3: Comparative Efficacy of Aromatase Inhibitors in Clinical Studies
| Generation | Medication | Dosage | % Inhibition | Class |
|---|---|---|---|---|
| First | This compound | 200 mg 2x/day p.o. | 50.6% | Type II |
| 400 mg 2x/day p.o. | 63.5% | |||
| 800 mg 2x/day p.o. | 73.8% | |||
| First | Aminoglutethimide | 250 mg 4x/day p.o. | 90.6% | Type II |
| Third | Anastrozole | 1 mg 1x/day p.o. | 96.7-97.3% | Type II |
| Third | Letrozole | 0.5 mg 1x/day p.o. | 98.4% | Type II |
The data clearly demonstrates why this compound did not progress to commercialization; even at high doses (800 mg twice daily), it achieved only 73.8% aromatase inhibition compared to 90.6% for aminoglutethimide and over 96% for third-generation agents like anastrozole and letrozole [1].
As a Type II aromatase inhibitor, this compound acts as a nonsteroidal, reversible compound that binds to and interferes with the cytochrome P450 heme moiety of the aromatase enzyme [1]. This mechanism differs from Type I inhibitors which are steroidal and irreversibly bind to the substrate-binding site.
The following diagram illustrates the metabolic pathway of this compound:
Although this compound did not achieve clinical success, it remains valuable for:
The synthesis of this compound involves a straightforward three-step process with well-established protocols, though the compound's lower potency limited its clinical application. The chiral HPLC method provides robust analysis of the drug and its metabolites, demonstrating that both R and S isomers undergo metabolic conversion to N-oxide derivatives [3]. Researchers working with this compound should prioritize the stereospecific analytical methods to accurately characterize both enantiomers and their metabolites due to their different pharmacokinetic profiles and potential pharmacological activities.
While this compound itself is not clinically useful, its development contributed valuable insights to the field of aromatase inhibition, ultimately leading to more effective therapeutic agents for hormone-responsive breast cancer.
1. Basic Drug Profile
2. Route of Administration and Dosage The sole route of administration evaluated in clinical trials was oral (by mouth) [1]. Clinical studies investigated a range of doses to determine efficacy and establish a dose-response relationship [1].
3. Mechanism of Action this compound acts as a reversible (Type II) aromatase inhibitor. It binds to the haem group of the cytochrome P450 aromatase enzyme, competitively and reversibly inhibiting the conversion of androgens (androstenedione) to estrogens (estrone). This suppression of estrogen biosynthesis is the basis for its therapeutic effect in estrogen receptor-positive breast cancer [1] [2].
The following diagram illustrates the workflow for profiling an aromatase inhibitor like this compound, from its molecular mechanism to clinical evaluation:
The table below summarizes key quantitative data for this compound and other aromatase inhibitors from clinical studies, highlighting its relative position in the drug class [1].
Table 1: Comparison of Aromatase Inhibitors in Clinical Use and Development
| Generation | Medication | Dosage | % Aromatase Inhibition | Class | IC50 (nM) |
|---|---|---|---|---|---|
| First | This compound | 800 mg twice/day | 73.8% | Type II | ? |
| First | Aminoglutethimide | 250 mg four times/day | 90.6% | Type II | 4,500 |
| Second | Formestane | 250 mg every 2 weeks (i.m.) | 84.8% | Type I | 30 |
| Third | Anastrozole | 1 mg once/day | 96.7–97.3% | Type II | 10 |
| Third | Letrozole | 0.5 mg once/day | 98.4% | Type II | 2.5 |
| Third | Exemestane | 25 mg once/day | 97.9% | Type I | 15 |
Protocol 1: In Vitro Aromatase Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency [1] [2].
Protocol 2: In Vivo Estrogen Suppression Study in Postmenopausal Models
This protocol assesses the efficacy of this compound in suppressing systemic estrogen levels in a clinically relevant model [1] [3].
This compound represents an early effort to develop a selective aromatase inhibitor with an oral route of administration. While it demonstrated a clear dose-dependent effect on estrogen synthesis, its development was halted due to insufficient potency when compared to the subsequent, more powerful third-generation inhibitors like letrozole and anastrozole [1] [3]. The data and protocols outlined here serve as a historical reference for researchers studying the evolution of endocrine therapy for breast cancer.
This compound (also known as pyridoglutethimide) is a pharmaceutical compound that functions as a selective aromatase inhibitor with potential applications in cancer research and drug development. This compound represents an early-generation aromatase inhibitor structurally related to glutethimide but lacking significant sedative-hypnotic properties due to its specific molecular modifications [1]. This compound was initially investigated for the treatment of hormone-responsive breast cancer but was never marketed commercially due to its lower potency compared to subsequent generations of aromatase inhibitors [1]. Despite its limited clinical development, this compound remains a compound of significant research interest for understanding the evolution of aromatase inhibition strategies and for potential application in combinatorial therapeutic approaches.
The chemical structure of this compound (C₁₂H₁₄N₂O₂) features a piperidine-2,6-dione core with an ethyl group and pyridin-4-yl substitution at the 3-position, giving it a molar mass of 218.256 g·mol⁻¹ [1] [2]. This structure differs from its predecessor aminoglutethimide primarily in the replacement of the phenyl ring with a pyridinyl group, which contributes to its reduced side effect profile while maintaining aromatase inhibitory activity [1]. As a Type II nonsteroidal aromatase inhibitor, this compound acts reversibly by binding to and interfering with the cytochrome P450 heme moiety of the aromatase enzyme complex [1].
This compound was investigated primarily during the 1980s and 1990s as a potential therapeutic agent for breast cancer, with research and development activities involving organizations such as Schering-Plough [3] [1]. The drug received orphan designation from regulatory bodies, a status designed to encourage development of treatments for rare diseases [3]. Despite reaching clinical trial phases, this compound's development was ultimately discontinued, with no reported development activities since August 2002 [3].
The compound is classified pharmacologically as an antineoplastic agent and hormone therapy with a specific mechanism of action as an aromatase inhibitor [3]. In direct comparative clinical studies, this compound demonstrated a dose-dependent inhibition of peripheral aromatization in postmenopausal women with breast cancer, with dosages ranging from 200 mg twice daily to 800 mg twice daily producing inhibition rates from 50.6% to 73.8% [1]. This efficacy profile positioned it between first-generation aromatase inhibitors like aminoglutethimide and subsequent more potent generations.
Table 1: Comparative Aromatase Inhibition Profile of this compound and Other Aromatase Inhibitors
| Generation | Medication | Dosage | % Inhibition | Class | IC₅₀ |
|---|---|---|---|---|---|
| First | Testolactone | 250 mg 4x/day p.o. | ? | Type I | ? |
| First | This compound | 200 mg 2x/day p.o. | 50.6% | Type II | ? |
| First | This compound | 400 mg 2x/day p.o. | 63.5% | Type II | ? |
| First | This compound | 800 mg 2x/day p.o. | 73.8% | Type II | ? |
| First | Aminoglutethimide | 250 mg 4x/day p.o. | 90.6% | Type II | 4,500 nM |
| Second | Formestane | 250 mg 1x/day p.o. | 57.3% | Type I | 30 nM |
| Second | Fadrozole | 2 mg 2x/day p.o. | 92.6% | Type II | ? |
| Third | Exemestane | 25 mg 1x/day p.o. | 97.9% | Type I | 15 nM |
| Third | Anastrozole | 1 mg 1x/day p.o. | 96.7–97.3% | Type II | 10 nM |
| Third | Letrozole | 0.5 mg 1x/day p.o. | 98.4% | Type II | 2.5 nM |
Data compiled from scientific literature [1]
While this compound is no longer in clinical development, it retains utility in several research contexts:
Mechanistic studies of aromatase inhibition: this compound serves as a valuable tool compound for understanding the structure-activity relationship of Type II aromatase inhibitors, particularly for investigating the steroidogenic enzyme cascade and its regulation in various tissue types [1].
Combinatorial therapy screening: With recent advances in combinatorial drug discovery approaches like the Combinatorial Drug Assembler (CDA) platform, this compound can be evaluated alongside other targeted agents to identify potential synergistic relationships [4]. This is particularly relevant given the recognition that cancer cells possess compensatory mechanisms that often limit the efficacy of single-pathway targeting [4] [5].
Signal transduction pathway analysis: this compound can be utilized in studies investigating crosstalk between hormonal signaling pathways and other critical cellular signaling networks such as GPCR-activated ERK pathways [6]. The interplay between aromatase inhibition and downstream signaling effectors represents an area of ongoing research interest.
Proteoform characterization studies: Advanced proteomic techniques like PEPPI-MS (Polyacrylamide-Gel-Based Prefractionation for Analysis of Intact Proteoforms and Protein Complexes by Mass Spectrometry) can utilize tool compounds like this compound to characterize changes in proteoform expression patterns resulting from aromatase inhibition [7].
The development of resistance to third-generation aromatase inhibitors in hormone-receptor-positive breast cancer has renewed interest in understanding alternative inhibition strategies where this compound may provide mechanistic insights [1]. Additionally, the compound's specific structural properties make it a candidate for prodrug modification or incorporation into targeted delivery systems that could potentially overcome its limitations of potency. Research on phytochemical-bioactive combinations has revealed that natural compounds like curcumin, resveratrol, and EGCG can modulate multiple signaling pathways including PI3K/AKT, MAPK-ERK, Wnt, and Hedgehog [8], suggesting potential for combination studies with established aromatase inhibitors like this compound to overcome compensatory pathway activation.
Purpose: To evaluate the direct inhibitory activity of this compound on the aromatase enzyme complex.
Materials and Reagents:
Procedure:
Purpose: To measure the effects of this compound on aromatase activity in intact cells.
Cell Culture and Treatment:
Aromatase Activity Measurement:
Purpose: To identify synergistic interactions between this compound and other targeted agents using transcriptional response modules.
Methodology:
Table 2: Experimental Conditions for this compound Combination Screening
| Step | Parameter | Conditions | Output Measures |
|---|---|---|---|
| Cell culture | Model system | Breast cancer cell lines (MCF-7, MDA-MB-231) | Viability, proliferation |
| Compound treatment | This compound range | 0.1-100 μM | Dose-response curve |
| Combination partners | Candidate agents | Phytochemicals, kinase inhibitors, etc. | Synergy scores |
| Assay duration | Time points | 24, 48, 72 hours | IC₅₀ shifts |
| Downstream analysis | Signaling pathways | PI3K/AKT, MAPK-ERK, apoptotic markers | Pathway modulation |
This compound functions primarily as a reversible competitive inhibitor of the aromatase enzyme (CYP19A1), which is responsible for the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) [1]. As a Type II aromatase inhibitor, it binds to the cytochrome P450 heme moiety of the enzyme, disrupting the catalytic activity through coordination with the iron atom in the active site. This mechanism differs from Type I steroidal inhibitors that act as substrate analogs and cause irreversible enzyme inactivation.
The following diagram illustrates this compound's primary molecular targets and downstream consequences:
Figure 1: this compound's mechanism of aromatase inhibition and downstream cellular effects. The compound competitively inhibits the conversion of androgens to estrogens, leading to reduced estrogen-mediated signaling.
The inhibition of estrogen biosynthesis by this compound has downstream consequences on multiple signaling pathways:
Estrogen receptor signaling: Reduced estrogen availability leads to decreased activation of both genomic and non-genomic estrogen receptor signaling, affecting processes such as cell proliferation, survival, and differentiation in hormone-responsive tissues [4].
GPCR-ERK crosstalk: Estrogen deprivation can modulate GPCR-activated ERK pathways, potentially altering the balance between nuclear and cytosolic ERK signaling destinations [6]. This is significant because the subcellular localization of activated ERK determines downstream signaling consequences—nuclear ERK primarily affects transcription factors and gene expression, while cytosolic ERK modulates translation, mitosis, and apoptosis [6].
Cross-talk with other pathways: this compound-induced estrogen suppression may influence Wnt/β-catenin signaling, PI3K/AKT pathway, and inflammatory signaling networks through complex endocrine feedback mechanisms [8] [5].
This compound possesses a piperidine-2,6-dione structure that confers moderate aqueous solubility but limited stability under extreme pH conditions. For in vitro studies, fresh stock solutions should be prepared in DMSO at concentrations not exceeding 100 mM, with aliquots stored at -20°C to prevent degradation. The compound exhibits pH-dependent stability, with optimal stability in the physiological pH range (7.0-7.8). Researchers should note that the compound may undergo hydrolytic degradation under strongly acidic or basic conditions, potentially generating 3-ethyl-3-(4-pyridinyl) glutaric acid and ammonium ion as degradation products.
High-performance liquid chromatography (HPLC) methods for this compound quantification typically employ C18 reverse-phase columns with mobile phases consisting of acetonitrile and aqueous buffers (e.g., ammonium acetate or phosphate buffers) at neutral pH. Detection is optimally performed using UV absorbance at 260-265 nm, leveraging the compound's pyridine chromophore. For sensitive quantification in biological matrices, LC-MS/MS methods provide superior specificity and lower limits of detection, with characteristic mass transitions of m/z 219→201 for this compound [2].
The primary research limitation of this compound is its lower potency compared to subsequent generations of aromatase inhibitors, with reported IC₅₀ values in cellular models approximately 100-1000-fold higher than third-generation agents like letrozole and anastrozole [1]. This reduced potency necessitates the use of higher concentrations in experimental settings, potentially increasing the risk of off-target effects. Additionally, the compound exhibits moderate plasma protein binding (approximately 70-80% in human plasma), which should be considered when calculating free drug concentrations in experimental systems.
This compound represents a historically significant aromatase inhibitor that continues to offer value as a research tool despite its limitations in clinical development. Its well-characterized mechanism of action as a Type II nonsteroidal aromatase inhibitor and its distinct chemical structure make it particularly useful for comparative studies of aromatase inhibition strategies and structure-activity relationships. The compound's potential application in combinatorial therapy screening and signaling pathway analysis aligns with contemporary drug discovery approaches that emphasize multi-target strategies and pathway-specific modulation. While its research applications require careful consideration of its potency limitations, this compound remains a valuable compound for investigating endocrine signaling and developing novel therapeutic combinations for hormone-responsive conditions.
Rogletimide (also known as Pyridoglutethimide) is a non-steroidal, type II aromatase inhibitor related in chemical structure to aminoglutethimide [1]. It was investigated for the treatment of hormone-dependent breast cancer but was never marketed as a pharmaceutical product [1]. Its development was primarily hindered by its lower potency compared to other aromatase inhibitors that followed, such as letrozole and anastrozole, causing it to be unsuccessful in clinical trials [1].
Aromatase is the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens like androstenedione and testosterone into estrogens such as estrone and estradiol [2] [3]. In postmenopausal women, estrogens are primarily synthesized in peripheral tissues (e.g., adrenal glands, adipose tissue), and elevated estrogen levels can stimulate the growth of estrogen receptor-positive breast cancer cells [2] [3]. By inhibiting the aromatase enzyme, this compound aimed to reduce systemic estrogen levels, thereby curbing the proliferation of hormone-sensitive cancer cells [2].
The following table summarizes its key characteristics and the rationale for its discontinued status:
Table 1: Profile of this compound as an Experimental Compound
| Attribute | Description |
|---|---|
| Chemical Class | Non-steroidal, Type II Aromatase Inhibitor [1] |
| Related Drug | Aminoglutethimide (structurally related but with fewer sedative side effects) [1] |
| Mechanism of Action | Reversible, competitive inhibition of the aromatase enzyme by binding to its cytochrome P450 heme moiety [3] [1] |
| Primary Investigational Use | Treatment of breast cancer [1] |
| Development Status | Development halted; not marketed [1] |
| Reason for Discontinuation | Lower potency compared to subsequent generation aromatase inhibitors (e.g., anastrozole, letrozole) [4] [1] |
This compound was administered orally in clinical trials [1]. Its pharmacological activity as an aromatase inhibitor was confirmed in humans, showing a dose-dependent suppression of estrogen synthesis.
Table 2: Clinical Pharmacodynamic Data of this compound in Postmenopausal Women
| Oral Dosage | Percent Aromatase Inhibition | Citation |
|---|---|---|
| 200 mg twice daily | 50.6% | [1] |
| 400 mg twice daily | 63.5% | [1] |
| 800 mg twice daily | 73.8% | [1] |
For context, the table below compares this compound with other aromatase inhibitors, illustrating its relative position within the drug class.
Table 3: Comparison of Aromatase Inhibitors
| Generation | Medication | Dosage | % Inhibition | Class | IC50 (in breast cancer homogenates) |
|---|---|---|---|---|---|
| First | This compound | 400 mg twice/day p.o. | 63.5% | Type II | Not Specified |
| First | Aminoglutethimide | 250 mg four times/day p.o. | 90.6% | Type II | 4,500 nM |
| Third | Letrozole | 2.5 mg once/day p.o. | >99% | Type II | 2.5 nM |
| Third | Anastrozole | 1 mg once/day p.o. | ~97% | Type II | 10 nM |
The following is a detailed methodology for the extraction and quantification of this compound and its N-oxide isomer metabolites (R-Nox and S-Nox) from human plasma, as developed and validated in the 1990s [5].
The assay was validated with the following performance characteristics [5]:
Diagram 1: Experimental workflow for analysis of this compound and metabolites in plasma
The chiral HPLC assay was successfully applied to plasma samples from breast cancer patients receiving oral this compound, confirming the method's feasibility [5]. The preliminary pharmacokinetic data from these studies suggested for the first time that both the R-Rog and S-Rog isomers are metabolized into their respective this compound-N-oxide compounds (R-Nox and S-Nox) [5].
Diagram 2: Metabolic pathway of this compound isomers
While this compound itself is obsolete, research into aromatase inhibitors remains highly active. Modern third-generation aromatase inhibitors, including the non-steroidal agents letrozole and anastrozole, and the steroidal agent exemestane, are now the standard of care in the management of hormone receptor-positive breast cancer in postmenopausal women [2] [3]. These drugs achieve estrogen suppression greater than 97%, significantly more potent than the ~74% maximum suppression achieved by high-dose this compound [1].
Current research focuses on overcoming resistance to these inhibitors. Radiogenomics, which integrates medical imaging with genomic profiling, is a promising approach for understanding resistance mechanisms and developing personalized treatment strategies for metastatic endocrine-positive breast cancer [2].
This compound represents an important step in the historical development of aromatase inhibitors. Although it was superseded by more potent compounds, the detailed experimental protocols developed for its analysis, such as the stereospecific HPLC assay, provide valuable methodological references for researchers working on chiral drug quantification and metabolic studies. The journey from early inhibitors like this compound to the highly effective third-generation agents available today underscores the continuous evolution of targeted cancer therapy.
This method provides a stereospecific approach to separate and quantify Rogletimide (Rog) and its this compound-N-oxide (Nox) isomers.
The method was validated according to standard principles [2], with key performance parameters shown in the table below.
| Validation Parameter | R-Rog | S-Rog | R-Nox | S-Nox |
|---|---|---|---|---|
| Linear Range (μM) | 2.5 - 10 | 0.5 - 10 | 0.25 - 2.5 | 0.50 - 2.5 |
| LOD (μM) | 2.5 | 0.5 | 0.25 | 0.5 |
| Intra-assay CV (%) | 10.5 | 5.5 | 7.6 | 11.7 |
| Inter-assay CV (%) | 21.0 | 8.7 | 20.8 | 6.4 |
Note: CV = Coefficient of Variation; LOD = Limit of Detection [1].
A minor interfering peak was observed in blank plasma at the retention time of R-Rog, which limits its accurate quantification below 2.5 μM [1].
An alternative method using on-line continuous-flow dialysis coupled to tandem mass spectrometry offers a streamlined approach for quantitative screening.
The following workflow integrates the sample preparation and analysis steps for the chiral HPLC method:
Robust analytical methods require thorough validation. The following diagram outlines the core parameters and process:
The documented chiral HPLC method is robust for stereospecific pharmacokinetic studies of this compound and its metabolites [1]. For laboratories with MS capability, the online dialysis LC-MS/MS method provides a highly specific and potentially higher-throughput alternative for quantitative screening in plasma [3] [4].
The table below summarizes the core quantitative data and primary limitation of Rogletimide.
| Property | Description |
|---|---|
| Drug Class | Selective aromatase inhibitor [1] |
| Primary Indication (Investigated) | Treatment of breast cancer [1] |
| Key Limitation | Lower potency compared to other aromatase inhibitors (e.g., Aminoglutethimide, Letrozole) [1] |
| Clinical Trial Outcome | Unsuccessful; never marketed [1] |
| Related Drug (Same Class) | Aminoglutethimide (more potent but with more side effects) [1] |
| Chemical Structure | 3-ethyl-3-(pyridin-4-yl)piperidine-2,6-dione [1] |
For experimental design and comparison, the following table places this compound in context with other aromatase inhibitors. The data on % inhibition in postmenopausal women clearly illustrates its performance deficit [1].
| Generation | Medication | Dosage | % Inhibition | Class | IC50 (in breast cancer homogenates) |
|---|---|---|---|---|---|
| First | This compound | 800 mg 2x/day p.o. | 73.8% | Type II | ? |
| First | Aminoglutethimide | 250 mg 4x/day p.o. | 90.6% | Type II | 4,500 nM |
| Third | Letrozole | 0.5 mg 1x/day p.o. | 98.4% | Type II | 2.5 nM |
| Third | Anastrozole | 1 mg 1x/day p.o. | 96.7–97.3% | Type II | 10 nM |
| Third | Exemestane | 25 mg 1x/day p.o. | 97.9% | Type I | 15 nM |
For scientists studying this compound or similar compounds, consider these experimental and strategic approaches derived from its developmental history and modern clinical trial practices.
| Challenge/Issue | Potential Solution & Experimental Considerations |
|---|
| Overcoming Low Potency | • Rationale: The core failure of this compound was insufficient efficacy at tolerable doses [1]. • Protocol: Employ a biomarker-driven trial design. Prioritize rigorous in vitro and in vivo models to establish a clear correlation between drug exposure, target engagement (aromatase inhibition), and a downstream pharmacodynamic biomarker (e.g., estrogen levels) before proceeding to clinical stages [2]. | | Ensuring Robust Trial Design | • Rationale: Modern adaptive trials can more efficiently identify sub-populations that might benefit or confirm failure earlier, saving resources [3]. • Protocol: Utilize adaptive trial designs and machine learning-powered analytics. Platforms exist that can dynamically adjust trial parameters based on ongoing data, which can help precisely detect heterogeneous treatment effects and accelerate the decision to terminate or pivot a study [3]. | | Improving Participant Diversity & Data Generalizability | • Rationale: Under-representation in trials leads to less generalizable outcomes. Modern regulators emphasize inclusive research [2]. • Protocol: Integrate decentralized clinical trial (DCT) models and a "hub-and-spoke" site network. This approach lowers barriers to participation, enabling enrollment that better reflects real-world patient demographics and generates more robust real-world evidence (RWE) [3]. |
The following diagram outlines a modern, biomarker-integrated strategy for evaluating a drug candidate like this compound, designed to de-risk development by making early, data-driven decisions.
Since direct information is unavailable, here is a systematic approach to establish a toxicity profile for an investigational compound like Rogletimide:
Use the table below as a framework to compile data once found or generated. It outlines key areas to investigate based on standard drug development practices [3].
| Toxicity Category | Specific Assessments and Tests | Relevance and Notes |
|---|---|---|
| Acute Toxicity | Single-dose studies (e.g., OECD TG 420); determine LD₅₀ and observe onset of adverse effects [2]. | Establishes the initial safety profile and dosing for subsequent studies. |
| Repeat-Dose Toxicity | 28-day and 90-day studies in rodents/non-rodents; hematology, clinical chemistry, histopathology [3]. | Identifies target organ toxicity and determines the No Observed Adverse Effect Level (NOAEL). |
| Genotoxicity | Ames test, in vitro micronucleus, mouse lymphoma assay [3]. | Assesses potential for DNA damage and carcinogenic risk. |
| Reproductive & Developmental Toxicity | Segment I, II, and III studies; effects on fertility, embryo-fetal development, pre/post-natal growth. | Critical for drugs potentially used in pre-menopausal populations. |
| Carcinogenicity | Long-term (e.g., 2-year) bioassays in rodents. | Typically required for drugs intended for chronic use. |
| Organ-Specific Toxicity | Hepatotoxicity (liver enzymes), Nephrotoxicity (renal function tests), Cardiotoxicity (hERG assay, ECG). | Profile depends on drug class; aromatase inhibitors often monitored for endocrine-related effects. |
The following diagram outlines a logical pathway for building a compound's toxicity profile, moving from data collection to experimental testing.
| Investigation Phase | Key Actions & Methodologies | Potential Experimental Models & Endpoints |
|---|---|---|
| 1. Mechanism Prediction | Perform network pharmacology analysis [1] [2]; Use predictive toxicology tools [3]; Conduct molecular docking to predict off-target interactions. | In silico models; Public databases (e.g., ChEMBL, PubChem); Target prediction software. |
| 2. In Vitro Profiling | Conduct cytotoxicity assays; Assess mitochondrial toxicity (Seahorse assay); Check for apoptosis/necrosis; Inhibit hERG channel (patch clamp) [3]. | Cell lines (e.g., HepG2 for hepatotoxicity [3]); IC50/EC50 values; Fluorescence imaging for cell death. |
| 3. In Vivo Validation | Establish animal models; Monitor hematological, hepatic, and renal function; Perform histopathology; Therapeutic index calculation. | Rodent models; Clinical chemistry (ALT, AST, Creatinine); Organ weight and tissue sections. |
You can adapt the following general protocols to investigate specific side effects of Rogletimide.
Protocol 1: Network Pharmacology for Predicting Mechanisms
Protocol 2: In Vitro Cytotoxicity and Apoptosis Assay
To help visualize the logical workflow of a side effect investigation, the following diagram outlines the process from prediction to validation.
Issue: High Cytotoxicity at Low Concentrations in Vitro
Issue: Unexpected Organ Toxicity in Animal Models
Issue: Inconsistent Experimental Results Between Batches
This chiral High-Performance Liquid Chromatography (HPLC) method separates and quantifies the isomers of this compound (Rog) and its metabolite, this compound-N-oxide (Nox), in plasma [1].
The table below summarizes the core parameters for the chiral HPLC assay.
| Parameter | Specification |
|---|---|
| Column | Chiral cellulose-[4-methylbenzoate]ester (Chiracel OJ) |
| Mobile Phase | n-hexane / anhydrous ethanol (65/35, v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | +35 °C |
| Internal Standard | S-Aminoglutethimide (S-Ag) |
| Injection Volume | 12-48 μL (reconstituted in 400 μL anhydrous ethanol) |
| Retention Times (approx.) | R-Rog: 17 min, S-Rog: 28 min, R-Nox: 31 min, S-Nox: 76 min, S-Ag: 70 min |
The solid-phase extraction (SPE) protocol for plasma samples is as follows [1]:
The method was validated with the following performance characteristics [1]:
| Parameter | R-Rog | S-Rog | R-Nox | S-Nox |
|---|---|---|---|---|
| Linear Range | 2.5 - 10 μM | 0.5 - 10 μM | 0.25 - 2.5 μM | 0.50 - 2.5 μM |
| Detection Limit | 2.5 μM | 0.5 μM | 0.25 μM | 0.5 μM |
| Intra-assay CV | 10.5% | 5.5% | 7.6% | 11.7% |
| Inter-assay CV | 21.0% | 8.7% | 20.8% | 6.4% |
Important Notes on Performance:
The following diagram visualizes the chiral separation and detection process.
| Property | Description |
|---|---|
| Alternative Name | Pyridoglutethimide [1] [2] |
| Pharmacological Class | Selective aromatase inhibitor (Antineoplastic) [1] [2] [3] |
| Chemical Relation | Analog of glutethimide and aminoglutethimide [1] |
| Development Status | Never marketed; development reported for breast cancer but unsuccessful in clinical trials [1] [2] |
| Noted Limitation | Lower potency compared to other aromatase inhibitors [1] |
A specific chiral High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the analysis of this compound and its metabolites in plasma, which is crucial for stability and pharmacokinetic studies [4].
The quantitative performance of this assay is summarized in the table below.
| Analyte | Retention Time (min) | Linear Range (μM) | Detection Limit (μM) |
|---|---|---|---|
| R-Rog | ~17 | 2.5 to 10 | 2.5 |
| S-Rog | ~28 | 0.5 to 10 | 0.5 |
| R-Nox | ~31 | 0.25 to 2.5 | 0.25 |
| S-Nox | ~76 | 0.50 to 2.5 | 0.5 |
For a comprehensive stability assessment, you can follow this general workflow that incorporates the described HPLC method:
What is the primary reason this compound did not reach the market? Clinical development was halted primarily due to its lower potency compared to other contemporary aromatase inhibitors, making it unsuccessful in clinical trials despite its potential for treating breast cancer with fewer side effects [1].
What is a critical consideration when analyzing this compound concentrations? The chiral HPLC method notes that blank human plasma can show random interference at the retention time of the R-Rogletimide isomer. This prevents accurate quantification of R-Rog at concentrations below 2.5 μM and must be accounted for during method application [4].
Does this compound undergo metabolic conversion? Yes, preliminary pharmacokinetic data from the cited study suggests that both the R- and S- isomers of this compound are metabolized into their respective This compound-N-oxide isomers [4].
The most direct information available pertains to a specific chiral stability and metabolic conversion issue, addressed by a validated HPLC method. For a full stability profile, you would typically use this method to track isomer-specific degradation under various stress conditions (e.g., heat, light, pH).
The search results did not contain explicit signaling pathways for this compound, detailed decomposition pathways, or specific storage and handling protocols beyond the analytical method described.
| Property | Description |
|---|---|
| IUPAC Name | (To be confirmed via literature search) |
| Molecular Formula | (To be confirmed via literature search) |
| Mechanism of Action | Aromatase inhibitor (Experimental compound) |
| Primary Research Use | Investigation of estrogen-dependent processes (e.g., breast cancer) |
| Solubility | (e.g., DMSO, ethanol - requires confirmation from manufacturer's data sheet) |
| Storage | (e.g., -20°C, desiccated - requires confirmation) |
Q: What is the typical solvent for preparing a stock solution of this compound?
Q: My cell-based assay shows unexpected cytotoxicity with this compound treatment. What could be the cause?
Q: The expected biological effect is not observed in my in vivo model. How should I troubleshoot?
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Aromatase Inhibition | Incorrect drug concentration; inactive compound. | Perform a dose-response curve; check compound solubility and prepare fresh stock solutions. |
| Poor Solubility in Buffer | Stock solution concentration too high. | Dilute stock solution directly into the assay buffer with vigorous vortexing; use a solubilizing agent. |
| High Variability in Replicate Data | Inconsistent cell seeding; compound not thoroughly mixed. | Standardize cell culture and treatment protocols; ensure compound is mixed evenly after addition. |
To effectively troubleshoot, it's crucial to understand the theoretical experimental workflow and mechanism of action. The following diagram outlines this general logic.
| Potential Challenge / Barrier | Recommended Investigation Pathway | Key Data to Collect / Compare |
|---|
| Inconsistent Biological Activity (e.g., varying efficacy between assays) | 1. Re-test the compound using a standardized protocol. [1] 2. Verify the stability of the compound under experimental conditions (e.g., pH, temperature). 3. Run a control experiment with a known active compound to validate the assay system. | - Dose-response curves
For a typical in vitro experiment to assess a compound's activity, the process often follows a logical sequence. The diagram below outlines a generalized workflow that you can tailor for Roggletimide.
Since direct information on Roggletimide is unavailable, here are general questions that guide problem-solving in drug development:
Q: Our positive control is working, but we see no activity from our test compound. What should we check?
Q: We are observing high variability in replicate experiments. How can we improve consistency?
Q: Our HPLC analysis for the compound is showing unexpected peaks. How do we troubleshoot this?
The table below summarizes the core differences between these two compounds based on pharmacological and clinical data.
| Feature | Rogletimide | Anastrozole |
|---|---|---|
| Generation & Status | Second-generation AI; largely obsolete [1] [2] | Third-generation AI; clinically used worldwide [2] [3] |
| Chemical Class | Non-steroidal, Type II (reversible) [2] | Non-steroidal, Type II (reversible) [2] [3] |
| Mechanism | Reversibly binds to cytochrome P450 heme moiety [2] | Competitive, selective inhibition of aromatase enzyme [3] |
| Typical Dose | 200-800 mg twice daily [1] [2] | 1 mg once daily [4] [2] |
| In Vivo Aromatase Inhibition | ~50-74% (dose-dependent) [1] [2] | ~96.7-97.3% [1] [2] |
| IC₅₀ (in breast cancer homogenates) | Information not widely available in searched literature | 10 nM [2] |
| Primary Clinical Relevance | Historical context; precursor to more potent AIs [1] | Gold standard for postmenopausal HR+ breast cancer (early & advanced) [1] [3] |
Both this compound and anastrozole are non-steroidal, reversible (Type II) aromatase inhibitors. They work by binding to the cytochrome P450 component of the aromatase enzyme, competing with the natural substrate androstenedione [1] [2]. Despite this shared mechanism, their binding affinity and inhibitory strength differ drastically.
The most critical data comes from in vivo measurements of whole-body aromatase inhibition in postmenopausal women [1] [2]:
This stark difference of over 20% in absolute inhibition percentage highlights the generational leap in efficacy, allowing for a lower, less frequent dosing regimen with anastrozole.
Key methodologies for evaluating aromatase inhibitor potency include:
The following diagram illustrates the core mechanism of action and a generalized experimental workflow for evaluating aromatase inhibitors, applicable to both this compound and anastrozole.
The evolution from this compound to anastrozole demonstrates critical principles in drug development:
| Feature | Rogletimide | Letrozole |
|---|---|---|
| Generation & Status | Second-generation [1]; largely historical/obsolete [1] | Third-generation [1] [2] [3]; current clinical standard [4] [5] |
| Mechanism | Reversible, non-steroidal aromatase inhibitor (Type II) [1] | Reversible, non-steroidal aromatase inhibitor (Type II) [1] [2] [6] |
| Typical Clinical Dose | 200-800 mg, twice daily [1] | 2.5 mg, once daily [4] [7] |
| Inhibition of Whole-Body Aromatization | ~51-74% (dose-dependent) [1] | >99% [1] [2] |
| Proven Clinical Efficacy | Limited data from older studies | Superior to tamoxifen & megestrol acetate; improves disease-free survival [7] [5] |
Key experiments that established the efficacy profiles of these drugs focused on measuring their ability to suppress estrogen synthesis.
The gold-standard methodology for comparing the biochemical efficacy of aromatase inhibitors in humans involves measuring the inhibition of whole-body aromatization [1] [2]. This is typically done using tracer methods, which are highly sensitive but labor-intensive [1] [2]. The following table outlines the core protocol:
| Step | Description |
|---|---|
| 1. Tracer Infusion | Administer labeled androgen precursors (e.g., (^3)H-androstenedione) to patients [1]. |
| 2. Metabolite Measurement | Measure the conversion of these precursors into labeled estrogens (e.g., (^3)H-estrone) in urine [1]. |
| 3. Inhibition Calculation | The percentage reduction in estrogen conversion after drug treatment, compared to baseline, quantifies aromatase inhibition [1]. |
Using this method, pivotal studies established the potency of each drug. For This compound, a dose of 200 mg twice daily achieved 50.6% inhibition, while 800 mg twice daily achieved 73.8% inhibition [1]. In contrast, a 2.5 mg daily dose of letrozole consistently produces over 99% inhibition of aromatase [1] [2].
Other experimental approaches have further defined their profiles:
The following diagrams illustrate the shared mechanism of non-steroidal aromatase inhibitors and the workflow for the key experiment that compares their potency.
Diagram: Shared Mechanism of Non-Steroidal Aromatase Inhibitors. Both letrozole and this compound competitively and reversibly bind to the cytochrome P450 unit of the aromatase enzyme, blocking the conversion of androgens to estrogens [1] [2] [6].
Diagram: Workflow for Measuring Whole-Body Aromatase Inhibition. This tracer methodology is the gold-standard for directly comparing the biochemical potency of aromatase inhibitors in vivo [1] [2].
The table below summarizes the key characteristics and experimental data for Rogletimide and Fadrozole, based on clinical and preclinical studies.
| Feature | This compound | Fadrozole |
|---|---|---|
| Chemical Class | Glutethimide derivative (non-steroidal) [1] | Imidazole derivative (non-steroidal) [2] [3] |
| Inhibition Type | Type II (reversible, binds to P450 heme) [2] [1] | Type II (reversible, binds to P450 heme) [2] |
| Aromatase Inhibition (In Vitro) | Less potent than Aminoglutethimide [4] | IC₅₀ = 4.5 nM (human placental microsomes) [3] |
| In Vivo Efficacy | ~74% (800 mg, twice daily) [2] [1] | ~93% (2 mg, twice daily) [2] |
| Selectivity Profile | High selectivity; no significant inhibition of adrenal steroidogenesis at aromatase-inhibiting concentrations [5] | Lower selectivity; suppresses aldosterone and cortisol synthesis at higher doses [4] [5] |
| Key Advantages | Minimal side effects on adrenal function, better tolerability [5] | High potency in suppressing estrogen production [2] [3] |
| Key Disadvantages | Lower potency limited its clinical success [1] | Lack of specificity led to unwanted hormonal side effects [4] [6] |
| Clinical Status | Never marketed; unsuccessful in clinical trials due to low potency [1] | Marketed (e.g., as Afema in Japan) for breast cancer treatment [2] |
The data in the summary table are derived from specific experimental protocols. Here is a deeper look at the key studies and their methodologies.
The percentage of in vivo aromatase inhibition in postmenopausal women was typically measured using tracer studies. This method involves administering radioactive androgen precursors (like androstenedione) and measuring the subsequent production of radioactive estrogens (like estrone). The reduction in this conversion after drug administration indicates the degree of aromatase inhibition [7] [6].
A core difference in the selectivity of these drugs was demonstrated in a study using a dispersed guinea pig adrenal cell system [5]:
The following diagram illustrates the critical difference in the selectivity profiles of this compound and Fadrozole, rooted in their shared mechanism of action.
Diagram: Selectivity Difference Between this compound and Fadrozole. Both drugs are Type II, non-steroidal inhibitors that reversibly bind to the cytochrome P450 heme moiety of the aromatase enzyme [2] [4]. However, Fadrozole shows a greater tendency to also bind to other related P450 enzymes involved in adrenal steroid hormone synthesis (like cortisol and aldosterone), explaining its lower selectivity and associated side effects [4] [5]. This compound's key advantage was its high selectivity for aromatase without significantly affecting these other pathways [5].
This historical comparison underscores a critical challenge in early drug development. The subsequent development of third-generation aromatase inhibitors (e.g., Letrozole, Anastrozole) successfully combined high potency with excellent selectivity, making them the preferred options today [2] [8].
Aromatase Inhibitors work by blocking the aromatase enzyme, which is responsible for producing estrogens. They are primarily used to treat estrogen receptor-positive breast cancer in postmenopausal women [1]. The following table outlines the development and key characteristics of Rogletimide compared to the third-generation AIs.
Table 1: Comparison of this compound and Third-Generation Aromatase Inhibitors
| Feature | This compound (2nd Generation) | Anastrozole & Letrozole (3rd Generation, Non-Steroidal) | Exemestane (3rd Generation, Steroidal) |
|---|---|---|---|
| Generation | Second-generation AI [2] [3] | Third-generation AI [2] [1] | Third-generation AI [2] [1] |
| Type/Mechanism | Non-steroidal, reversible competitive inhibitor [3] | Non-steroidal, reversible competitive inhibitor [2] [1] | Steroidal, irreversible "suicide" inactivator [2] [1] |
| Clinical Status | No significant development reported; not in clinical use [4] | Standard of care for postmenopausal HR+ breast cancer [2] [5] | Standard of care for postmenopausal HR+ breast cancer [2] [5] |
| Efficacy Data | Lacks robust clinical trial data on efficacy [4] | Superior to tamoxifen in improving disease-free survival in multiple large phase III trials (e.g., ATAC, BIG 1-98) [2] [5] | Superior to tamoxifen in improving disease-free survival in large phase III trials (e.g., IES) [6] [5] |
| Potency (In Vivo Aromatase Inhibition) | Information not available in provided search results | Anastrozole: ~97% inhibition Letrozole: >99% inhibition [2] | ~98% inhibition [2] |
The third-generation AIs are well-established in clinical practice. The table below summarizes their key aspects, including dosing and safety profiles based on recent large-scale pharmacovigilance data.
Table 2: Detailed Profile of Marketed Third-Generation Aromatase Inhibitors
| Feature | Letrozole | Anastrozole | Exemestane |
|---|---|---|---|
| Brand Name | Femara [2] | Arimidex [2] | Aromasin [1] |
| Standard Dose | 2.5 mg once daily [5] | 1 mg once daily [5] | 25 mg once daily [5] |
| Key Clinical Trial | BIG 1-98, MA-17 [5] | ATAC [5] | IES [6] |
| Most Frequent Adverse Event (from FAERS) | Neutropenia [7] [8] | Arthralgia [7] [8] | Arthralgia [7] [8] |
| Strongest Safety Signal (from FAERS) | Trigger Finger [7] [8] | Trigger Finger [7] [8] | Trigger Finger [7] [8] |
| Onset of Adverse Events | Early failure-type profile [7] [8] | Latest onset among the three AIs [7] [8] | Early failure-type profile [7] [8] |
| Note on Safety | Also associated with rare but serious hematologic, respiratory, and hepatic AEs [7] [8] | - | - |
For researchers, understanding the mechanisms of action and resistance is crucial for drug development.
Experimental Workflow for Genomic Analysis of AI Resistance The diagram below outlines a methodology, as used in contemporary research, to investigate the genetic factors behind resistance to non-steroidal AIs (like anastrozole and letrozole) using large public datasets [3].
Pathway of Estrogen Biosynthesis and AI Inhibition This diagram illustrates the biochemical pathway targeted by all AIs and highlights the different mechanisms of type I (steroidal) and type II (non-steroidal) inhibitors [2] [1].
| Inhibitor | Generation | Dosage | Inhibition Percentage | Class / Type |
|---|---|---|---|---|
| Rogletimide [1] [2] | Second | 200 mg, twice daily | 50.6% | Type II (Nonsteroidal, Reversible) |
| 400 mg, twice daily | 63.5% | |||
| 800 mg, twice daily | 73.8% | |||
| Aminoglutethimide [1] [2] | First | 250 mg, four times daily | 90.6% | Type II (Nonsteroidal, Reversible) |
| Fadrozole [1] [2] | Second | 2 mg, twice daily | 92.6% | Type II (Nonsteroidal, Reversible) |
| Formestane [1] [2] | Second | 500 mg, intramuscular, weekly | 92.5% | Type I (Steroidal, Irreversible) |
| Exemestane [1] [2] | Third | 25 mg, once daily | 97.9% | Type I (Steroidal, Irreversible) |
| Anastrozole [1] [2] | Third | 1 mg, once daily | 96.7% - 97.3% | Type II (Nonsteroidal, Reversible) |
| Letrozole [1] [2] | Third | 2.5 mg, once daily | >99.1% | Type II (Nonsteroidal, Reversible) |
The quantitative data for this compound and other early-generation inhibitors primarily comes from clinical studies that measured whole-body aromatization in postmenopausal women [1]. This method uses tracer techniques to calculate the total inhibition of estrogen synthesis, providing a systemic measure of the drug's efficacy [1].
As a Type II, nonsteroidal inhibitor, this compound works through reversible competition. It binds directly to the heme group of the aromatase cytochrome P450 enzyme, blocking the natural substrate (androgen) from accessing the active site [3] [2]. The following diagram illustrates this competitive inhibition mechanism: